REACTION_CXSMILES
|
Br[CH:2]1[CH2:7][CH2:6][O:5][C:3]1=[O:4].[Na+].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([O-:18])=[O:17])=[CH:12][CH:11]=1>C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([S:16]([CH:2]2[CH2:7][CH2:6][O:5][C:3]2=[O:4])(=[O:18])=[O:17])=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.58 g
|
Type
|
reactant
|
Smiles
|
BrC1C(=O)OCC1
|
Name
|
4-chlorobenzenesulfinic acid sodium salt
|
Quantity
|
2.39 g
|
Type
|
reactant
|
Smiles
|
[Na+].ClC1=CC=C(C=C1)S(=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles from the filtrate
|
Type
|
CUSTOM
|
Details
|
provided as residue which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
Removal of the volatiles from the product-rich fractions
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)C1C(OCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |